molecular formula C26H24Si B190297 Diphenyldi(o-tolyl)silane CAS No. 18849-24-6

Diphenyldi(o-tolyl)silane

Cat. No. B190297
CAS RN: 18849-24-6
M. Wt: 364.6 g/mol
InChI Key: QJXVCEINEQQSPK-UHFFFAOYSA-N
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Description

Diphenyldi(o-tolyl)silane is a chemical compound with the linear formula C26H24Si . It has a molecular weight of 364.567 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

  • Application in Organic Electrophosphorescent Devices

    Diphenyldi(o-tolyl)silane (UGH1) was used as a host material in the emissive layer of electrophosphorescent organic light-emitting diodes (OLEDs), demonstrating high external quantum efficiencies in deep blue phosphorescent devices (Ren et al., 2004).

  • Silane-ene and Silane-Acrylate Polymerization Process

    Diphenylsilane, a related compound, was employed in photopolymerizable mixtures, leading to the formation of polymers with low oxygen sensitivity and a variety of industrial applications (El-Roz et al., 2008).

  • Reaction with Mono-Oxiranes for Surface Coating Compositions

    Diphenyldi-(2-aminoethoxy)silane, a derivative, was used in reactions with mono-oxiranes for creating surface-coating compositions with varied properties and industrial uses, such as in water-based stoving finishes (Emblem, 2007).

  • Efficient, Deep-Blue Organic Electrophosphorescence

    Diphenyldi(o-tolyl)silane was employed in creating efficient, deep-blue organic electrophosphorescent devices using a charge-trapping phosphorescent guest, demonstrating high quantum and power efficiencies (Holmes et al., 2003).

  • In Blue Phosphorescent OLEDs

    A bipolar blue host material, diphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane, was synthesized for use in blue phosphorescent organic light-emitting diodes (OLEDs), showing significant device performance improvements (Kim et al., 2017).

  • Sequential C-Si Bond Formations for Silanediol Peptide Isostere Precursors

    Diphenylsilane was utilized in the assembly of carbon-silicon backbones for silane-containing dipeptide fragments, contributing to the development of protease inhibitors (Nielsen & Skrydstrup, 2008).

  • In Blue TADF OLEDs

    Diphenyldi-o-tolylsilane was referenced as a comparison for new silane-core containing host materials, enhancing the performance of blue thermally activated delayed fluorescence organic light-emitting diodes (Choi et al., 2017).

  • Carbon-Silicon Bond Formation for Silicon-Containing Peptides and Azasilaheterocycles

    Diphenylsilane was part of a study for synthesizing functionalized peptide silane diol isosteres, playing a role in medicinal chemistry applications like protease inhibition (Min et al., 2013).

  • In Silica-Silane System for Rubber Compounds

    Diphenyl guanidine, an analog, was studied for its role in enhancing the silanization reaction of the silica-silane system in natural rubber compounds, relevant for tire manufacturing (Hayichelaeh et al., 2018).

  • In Ormosil/Sulfonated Polyetheretherketone-based Hybrid Composite Proton Conducting Membranes

    A modified silane with sulfonic acid function, related to diphenyldi(o-tolyl)silane, was used in creating composite membranes for potential application in polymer electrolyte fuel cells (Licoccia et al., 2006).

properties

IUPAC Name

bis(2-methylphenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVCEINEQQSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393284
Record name BIS(2-METHYLPHENYL)DIPHENYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylphenyl)diphenylsilane

CAS RN

18849-24-6
Record name BIS(2-METHYLPHENYL)DIPHENYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYLDI(O-TOLYL)SILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RJ Holmes, BW D'andrade, SR Forrest, X Ren… - Applied Physics …, 2003 - pubs.aip.org
We demonstrate efficient, deep-blue organic electrophosphorescence using a charge-trapping phosphorescent guest, iridium(III) bis(4 ′ ,6 ′ -difluorophenylpyridinato)tetrakis(1-…
Number of citations: 939 pubs.aip.org
X Ren, J Li, RJ Holmes, PI Djurovich… - Chemistry of …, 2004 - ACS Publications
Four ultrahigh energy gap organosilicon compounds [diphenyldi(o-tolyl)silane (UGH1), p-bis(triphenylsilyl)benzene (UGH2), m-bis(triphenylsilyl)benzene (UGH3), and 9,9‘-…
Number of citations: 654 pubs.acs.org
G Yu, X Xu, Y Liu, Z Jiang, S Yin, Z Shuai, D Zhu… - Applied Physics …, 2005 - pubs.aip.org
We report an efficient blue light-emitting diode (LED) using N⁠, N′-bis (1-naphthyl)-N⁠, N′-diphenylbenzidine as an emitting layer and tetra (⁠ β-naphthyl) silane (TNS) as a hole-…
Number of citations: 21 pubs.aip.org
YJ Cho, JY Lee - The Journal of Physical Chemistry C, 2011 - ACS Publications
A high triplet energy host material based on a tetraphenylsilane core, (4-((4-(9H-carbazol-9-yl)phenyl)diphenylsilyl)phenyl)diphenylphosphine oxide (TSPC), was synthesized as the …
Number of citations: 45 pubs.acs.org
KS Yook, JY Lee - Advanced materials, 2012 - Wiley Online Library
Recently, great progress has been made in the device performance of deep blue phosphorescent organic light‐emitting diodes (PHOLEDs) by developing high triplet energy charge‐…
Number of citations: 635 onlinelibrary.wiley.com
CSK Mak, SE Watkins, CK Williams, NR Evans… - MRS Online …, 2004 - Springer
This paper describes two aspects of research aimed at harnessing the triplet energy generated in electron-hole recombination in polymer electroluminescent devices. The purpose is to …
Number of citations: 4 link.springer.com
D Sun, Z Ren, MR Bryce, S Yan - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
Organic light emitting diodes (OLEDs) are currently receiving much attention for applications in new generation full-colour flat-panel and flexible displays and as sources for low energy …
Number of citations: 102 pubs.rsc.org
J Qiao, LD Wang, Y Qiu - Organic Optoelectronics and …, 2006 - spiedigitallibrary.org
Organic electrophosphorescent materials and devices are the prime focus of organic light-emitting diodes research due to their high external quantum efficiency and power efficiency. …
Number of citations: 3 www.spiedigitallibrary.org
CSK Mak, NR Evans, SE Watkins… - … and Devices VIII, 2004 - spiedigitallibrary.org
Efficient electroluminescence is difficult to achieve using purely organic materials as only S 0 <-> S* transitions (25 % quantum efficiency according to spin statistics) will be allowed …
Number of citations: 4 www.spiedigitallibrary.org
J He, H Liu, Y Dai, X Ou, J Wang, S Tao… - The Journal of …, 2009 - ACS Publications
A series of carbazole derivatives was synthesized and their electrical and photophysical properties were investigated. It is shown that the triplet energy levels of these hosts are higher …
Number of citations: 99 pubs.acs.org

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